Red‑Shifted Chromophore Enables Background‑Free Spectrophotometric Readout at 358 nm vs. NADH at 340 nm
The reduced form of 3‑pyridinealdehyde‑NAD (3‑PAADH) exhibits an absorbance maximum at 358 nm with a molar absorptivity (ε) of 9.9 × 10³ M⁻¹ cm⁻¹, compared to natural NADH, which absorbs maximally at 340 nm with ε = 6.22 × 10³ M⁻¹ cm⁻¹ [1]. The 18 nm bathochromic shift and ~1.6‑fold higher extinction coefficient permit spectral deconvolution from NADH in dual‑substrate enzyme assays, a feature shared with 3‑acetylpyridine‑NAD (λmax 363 nm, ε = 9.1 mM⁻¹ cm⁻¹) but not with unmodified NADH [2].
| Evidence Dimension | Reduced‑form absorbance maximum (λmax) and molar absorptivity (ε) |
|---|---|
| Target Compound Data | λmax = 358 nm; ε = 9.9 × 10³ M⁻¹ cm⁻¹ (3‑PAADH) |
| Comparator Or Baseline | NADH: λmax = 340 nm, ε = 6.22 × 10³ M⁻¹ cm⁻¹; 3‑Acetylpyridine‑NADH: λmax = 363 nm, ε = 9.1 mM⁻¹ cm⁻¹; Thio‑NADH: λmax = 398 nm, ε = 11.3 mM⁻¹ cm⁻¹ |
| Quantified Difference | ~18 nm red shift vs. NADH; ~1.6× higher ε vs. NADH |
| Conditions | Reduced forms; pH 7.55, 25°C, spectrophotometric assay (Xu et al., 2007; US Patent US6380380B1) |
Why This Matters
The distinct chromophore allows selective monitoring of 3‑PAADH turnover without interference from endogenous NADH, a critical advantage when designing coupled enzyme assays in complex biological matrices.
- [1] US Patent US6380380B1 (1999). Lines 151–155: '3‑pyridinealdehyde‑NADH has absorbance maxima at 358 nm with a molar absorbtivity of 9.9 × 10³.' View Source
- [2] Xu, H., West, A. H., & Cook, P. F. (2007). Determinants of substrate specificity for saccharopine dehydrogenase from Saccharomyces cerevisiae. Biochemistry, 46(25), 7625–7636. Table footnote: extinction coefficients for reduced NAD analogues. View Source
